

1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid

Cat. No.: B1586762

[Get Quote](#)

An In-Depth Technical Guide to **1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid, identified by the CAS Number 305381-67-3, is a specialized organic intermediate belonging to the benzotriazole family of heterocyclic compounds.^[1] The benzotriazole scaffold is a privileged structure in medicinal chemistry, recognized for its metabolic stability and its ability to engage in various non-covalent interactions with biological targets.^[2] The presence of a methyl group at the N1 position and a carboxylic acid at the C5 position makes this molecule a bifunctional and highly valuable building block for synthesizing more complex molecules.

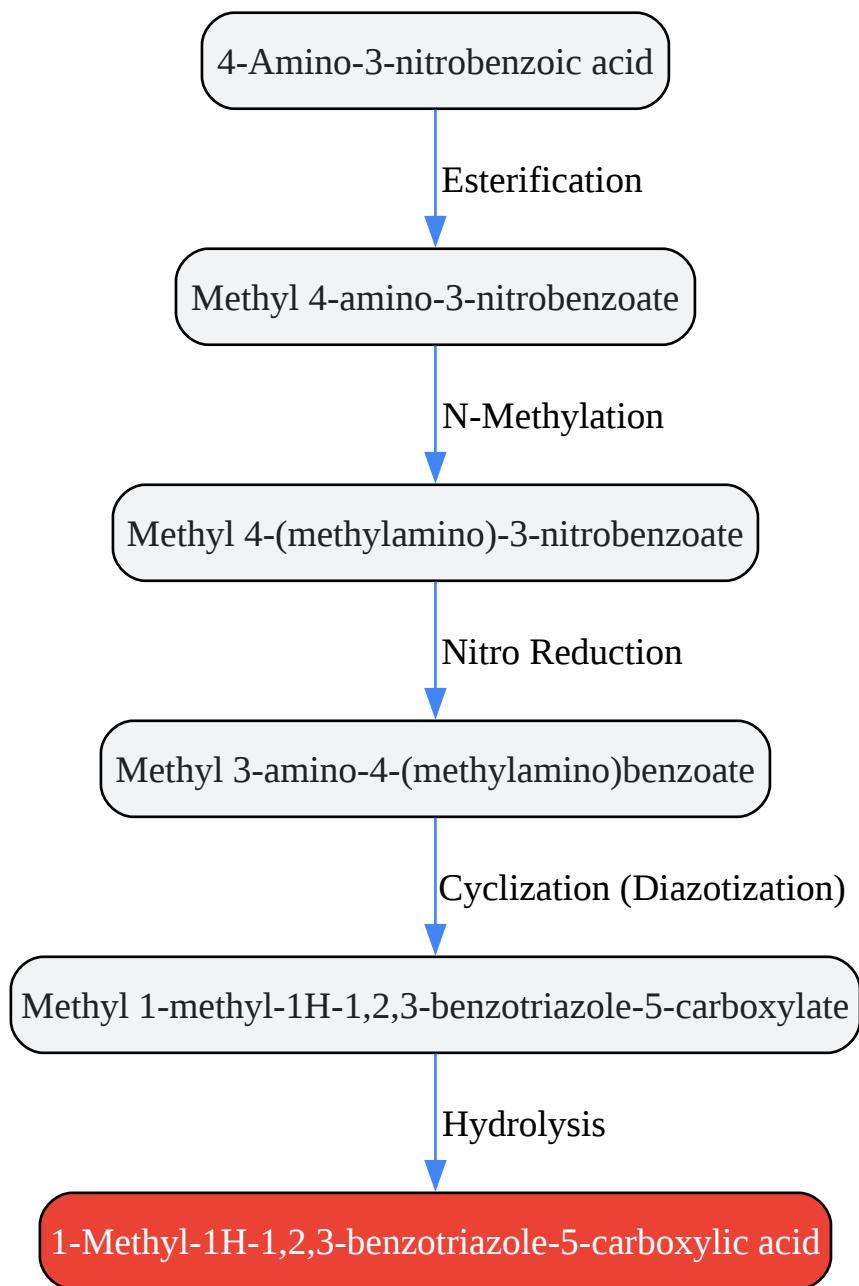
The fused aromatic ring system, combined with the triazole moiety, imparts unique electronic and steric properties.^[2] The carboxylic acid group provides a reactive handle for a wide range of chemical transformations, such as amidation and esterification, while the methylated triazole ring influences the molecule's solubility, lipophilicity, and metabolic profile. This guide provides a comprehensive overview of its properties, synthesis, potential applications, and safe handling protocols, designed to support its use in advanced research and development.

Physicochemical Properties

The key physicochemical properties of **1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid** are summarized below. These predicted and experimental values are crucial for designing reaction conditions, purification strategies, and formulation studies.

Property	Value	Source
CAS Number	305381-67-3	[1]
Molecular Formula	C ₈ H ₇ N ₃ O ₂	[1]
Molecular Weight	177.16 g/mol	[1]
Appearance	Off-white to light brown solid	[1]
Melting Point	250 °C	[1]
Boiling Point	432.4 ± 18.0 °C (Predicted)	[1]
Density	1.49 ± 0.1 g/cm ³ (Predicted)	[1]
pKa	3.51 ± 0.30 (Predicted)	[1]
Storage Temperature	2-8°C	[1]

Synthesis and Derivatization Strategies


Core Synthesis Pathway

The synthesis of **1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid** is a multi-step process that begins with a commercially available starting material, 4-amino-3-nitrobenzoic acid.[\[1\]](#) The causality behind this pathway lies in the strategic manipulation of functional groups to build the heterocyclic ring system in a controlled manner.

The general synthetic route is as follows:

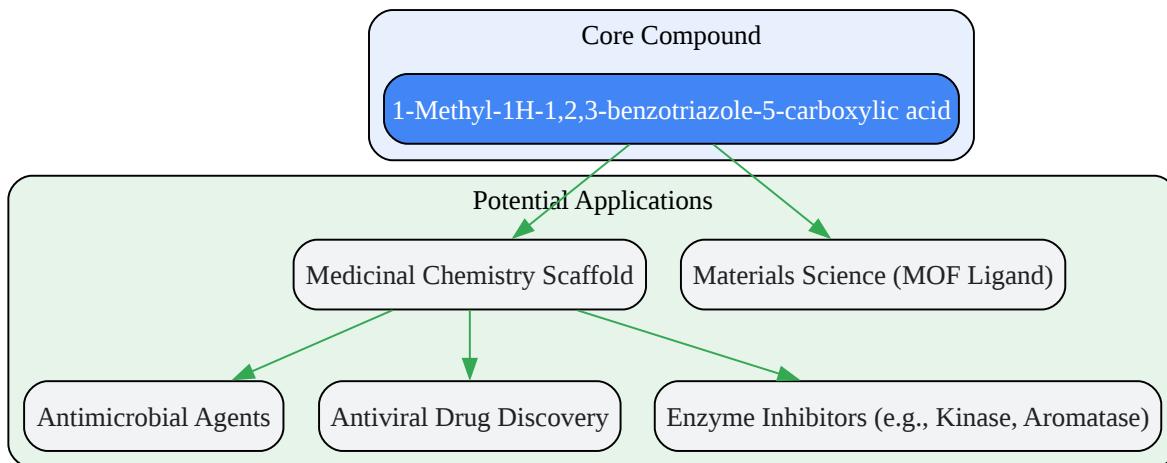
- Esterification: The starting material, 4-amino-3-nitrobenzoic acid, is first converted to its methyl ester. This protects the carboxylic acid from participating in subsequent reactions.
- Methylation: The amino group is then methylated to yield methyl 4-methylamino-3-nitrobenzoate. This step is critical for introducing the required N1-methyl group on the final benzotriazole ring.

- Nitro Group Reduction: The nitro group is reduced to an amine, forming methyl 3-amino-4-(methylamino)benzoate. This creates the ortho-diamine functionality necessary for the subsequent cyclization.
- Cyclization (Diazotization): The adjacent amino groups are treated with a diazotizing agent (e.g., sodium nitrite in acidic conditions) to form the triazole ring, yielding methyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylate.
- Hydrolysis: The final step involves the hydrolysis of the methyl ester back to the carboxylic acid, affording the target compound.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid**.

Derivatization Potential: The Role of the Carboxylic Acid


The true utility of this compound lies in the reactivity of its carboxylic acid moiety. Drawing parallels from its parent compound, benzotriazole-5-carboxylic acid, this functional group serves as a gateway to a vast array of derivatives.

- Amide Formation: The carboxylic acid can be activated (e.g., by conversion to an acid chloride with thionyl chloride) and reacted with a diverse range of primary or secondary amines to form N-substituted amides.[3] This is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).
- Esterification: Reaction with various alcohols under acidic conditions or using coupling agents can produce a library of esters, which can act as prodrugs or modulate the compound's pharmacokinetic properties.[3]
- Coordination Chemistry: The carboxylate group, in conjunction with the triazole nitrogens, can act as a bifunctional ligand to coordinate with metal ions.[4] This opens avenues for the development of metal-organic frameworks (MOFs) or metal-containing therapeutics.[3]

Applications in Research and Drug Development

While primarily utilized as a chemical intermediate, the structural motifs within **1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid** suggest its potential as a scaffold in several areas of drug discovery and materials science. The broader benzotriazole class has demonstrated a wide spectrum of biological activities.[2][5]

- Antimicrobial Agents: Benzotriazole derivatives have been investigated for their antifungal, antibacterial, and antiprotozoal properties.[2][5][6] The specific substitutions on the benzotriazole ring are crucial for potency and selectivity.[3]
- Antiviral Research: Certain halogenated benzotriazole nucleosides have shown promise as inhibitors of viral enzymes, such as the hepatitis C virus NTPase/helicase.[6]
- Enzyme Inhibition: The benzotriazole nucleus is present in clinical drugs like the non-steroidal aromatase inhibitor Vorozole, used in cancer therapy.[2] This highlights the scaffold's potential for designing targeted enzyme inhibitors.
- Materials Science: As a bifunctional ligand, it is a candidate for constructing MOFs with applications in gas storage, separation, and catalysis.

[Click to download full resolution via product page](#)

Caption: Potential application areas derived from the core chemical structure.

Safety, Handling, and Experimental Protocols

Hazard Identification and Classification

1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid is classified as a hazardous substance. It is crucial to handle it with appropriate precautions.[\[7\]](#)

- GHS Hazard Statements:
 - H302: Harmful if swallowed.[\[7\]](#)
 - H312: Harmful in contact with skin.[\[7\]](#)
 - H315: Causes skin irritation.[\[7\]](#)
 - H319: Causes serious eye irritation.[\[7\]](#)
 - H332: Harmful if inhaled.[\[7\]](#)

- H335: May cause respiratory irritation.[[7](#)]
- Signal Word: Warning
- Precautionary Statements: P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338[[7](#)]

Protocol for Safe Laboratory Handling

This protocol provides a self-validating system for minimizing exposure and ensuring safety during manipulation of the solid compound.

- Engineering Controls:
 - Always handle the compound within a certified chemical fume hood to avoid inhalation of dust.[[7](#)]
 - Ensure a safety shower and emergency eyewash station are readily accessible.[[8](#)]
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear nitrile or other chemically resistant protective gloves.[[7](#)]
 - Eye Protection: Use chemical safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[[7](#)]
 - Skin and Body Protection: Wear a standard laboratory coat. For larger quantities, consider additional protective clothing to prevent skin exposure.[[7](#)]
 - Respiratory Protection: If working outside a fume hood or if dust formation is significant, use a NIOSH-approved N95 (or higher) particulate respirator.[[7](#)]
- Handling and Storage:
 - Avoid dust formation when weighing or transferring the material.[[7](#)]
 - Keep the container tightly closed and store in a cool, dry, and well-ventilated place as recommended (2-8°C).[[1](#)][[7](#)]

- Handle in accordance with good industrial hygiene and safety practices. Do not eat, drink, or smoke in the work area.[7] Wash hands thoroughly after handling.
- First Aid Measures:
 - If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][9]
 - In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[7]
 - In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7]
 - If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor if you feel unwell.[7][9]
- Disposal:
 - Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid is more than a simple organic intermediate; it is a strategically designed molecule that offers significant potential for innovation. Its defined physicochemical properties, established synthesis route, and, most importantly, its reactive carboxylic acid handle make it a valuable tool for chemists and pharmacologists. By leveraging this scaffold, researchers can access novel chemical space in the pursuit of new therapeutics, advanced materials, and other high-value applications. Adherence to rigorous safety protocols is paramount to harnessing its potential responsibly.

References

- LookChem.
- NINGBO INNO PHARMCHEM CO.,LTD.

- Avhad, K. C., & Upaganlawar, A. B. (2020). Review on synthetic study of benzotriazole. *GSC Biological and Pharmaceutical Sciences*, 11(2), 215-225. [Link]
- Al-dujaili, A. H., & Al-Janabi, A. S. (2020). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH₂ insertion. *RSC Advances*, 10(71), 43633-43638. [Link]
- Carradori, S., & Secci, D. (2018). Benzotriazole: An overview on its versatile biological behavior. *Medicinal Chemistry Research*, 27(7), 1735-1748. [Link]
- Chen, Z., et al. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. *Med chem*, 4(8), 618-629. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-METHYL-1H-1,2,3-BENZOTRIAZOLE-5-CARBOXYLIC ACID CAS#: 305381-67-3 [amp.chemicalbook.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzotriazole-5-carboxylic acid | 23814-12-2 [chemicalbook.com]
- 5. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. fishersci.no [fishersci.no]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 9. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid CAS number]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1586762#1-methyl-1h-1-2-3-benzotriazole-5-carboxylic-acid-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com